2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride
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Overview
Description
2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H16ClNO3S. It is known for its utility in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a morpholine ring substituted with two methyl groups and an ethane-1-sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine with sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or chloroform .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .
Scientific Research Applications
2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is utilized in the development of pharmaceuticals and drug delivery systems.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethylmorpholin-4-yl)ethanamine: A related compound with an amine group instead of a sulfonyl chloride group.
2-(Morpholin-4-yl)ethane-1-sulfonyl chloride: A similar compound with a morpholine ring but without the methyl substitutions.
Uniqueness
2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonyl chloride is unique due to the presence of both the morpholine ring and the sulfonyl chloride group, which confer distinct reactivity and properties.
Properties
Molecular Formula |
C8H16ClNO3S |
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Molecular Weight |
241.74 g/mol |
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO3S/c1-7-5-10(6-8(2)13-7)3-4-14(9,11)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
VTBOCQLHLWADKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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